3-(Benzyloxy)-2,6-dichlorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDBDUWYRAXEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569748 | |
| Record name | 3-(Benzyloxy)-2,6-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95645-03-7 | |
| Record name | 3-(Benzyloxy)-2,6-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination, Where the Two Organic Groups on the Palladium Ii Center Couple to Form the New Carbon Carbon Bond of the Biaryl Product.nih.govthis Step Regenerates the Palladium 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.
For 3-(Benzyloxy)-2,6-dichlorobenzoic acid, the steric hindrance imposed by the two ortho-chloro substituents and the benzyloxy group would significantly influence each of these steps. The oxidative addition would be slow, and the subsequent steps would also be affected by the steric crowding around the palladium center. The choice of ligand is paramount not only for promoting the initial oxidative addition but also for facilitating the subsequent transmetalation and reductive elimination steps. rsc.org Furthermore, side reactions such as proto-deboronation of the boronic acid can compete with the desired cross-coupling, especially in challenging systems. scihorizon.com
Derivatization Strategies and Analog Synthesis Based on the 3 Benzyloxy 2,6 Dichlorobenzoic Acid Scaffold
Synthesis of Esters and Amides for Diverse Conjugate Formation
The carboxylic acid moiety of 3-(benzyloxy)-2,6-dichlorobenzoic acid is a prime site for modification, allowing for the synthesis of esters and amides. These derivatives are crucial for the formation of conjugates with a wide range of molecules, including peptides, polymers, and biomolecules.
Standard esterification procedures can be employed, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. However, for more sensitive substrates, milder methods are preferable. For instance, carbodiimide-mediated coupling reactions, using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an active ester intermediate that readily reacts with alcohols. Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Amide synthesis follows similar principles. The reaction of the carboxylic acid with an amine can be promoted by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Alternatively, the acid chloride can be reacted with an amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The synthesis of anilides and p-toluidides of the six isomeric dichlorobenzoic acids has been previously reported, providing a procedural basis for the amidation of the target scaffold. acs.org
These ester and amide linkages can be designed to be stable or cleavable under specific physiological conditions, enabling their use as prodrugs or in targeted delivery systems.
| Reagent Class | Specific Reagent Example | Product | Key Considerations |
| Acid Catalysts | Sulfuric Acid (H₂SO₄) | Ester | Requires high temperatures; not suitable for sensitive substrates. |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Ester/Amide | Milder conditions; formation of urea byproduct. |
| Halogenating Agents | Thionyl Chloride (SOCl₂) | Acid Chloride | Highly reactive intermediate; reaction is often exothermic. |
| Coupling Agents | HATU | Amide | High efficiency and mild conditions; often used in peptide synthesis. |
Systematic Exploration of Substituent Effects on Chemical Transformations and Selectivity
The reactivity and selectivity of the this compound scaffold are significantly influenced by the electronic and steric effects of its substituents: the two chlorine atoms, the benzyloxy group, and the carboxylic acid.
The two chlorine atoms at the 2- and 6-positions exert strong electron-withdrawing inductive effects (-I) and weak deactivating resonance effects (+R). Their presence increases the acidity of the carboxylic acid compared to benzoic acid itself. libretexts.orgopenstax.org This enhanced acidity can facilitate deprotonation and subsequent nucleophilic attack on the carboxyl carbon. The ortho-chlorine atoms also impose significant steric hindrance around the carboxylic acid group, which can influence the approach of bulky reagents and may necessitate the use of less sterically demanding coupling agents or reaction conditions. Studies on dichlorobenzoic acids have shown that the cumulative effect of substituents can be complex, with departures from strict additivity observed in some reactions. rsc.org
The benzyloxy group at the 3-position is an electron-donating group through resonance (+R) and electron-withdrawing through induction (-I), with the resonance effect generally being dominant. This group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the 4- and 6-positions (ortho and para to the benzyloxy group). However, the presence of the two deactivating chlorine atoms will modulate this reactivity.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Chlorine | 2, 6 | -I, +R (deactivating) | High | Increases acidity of COOH; hinders reactions at COOH. |
| Benzyloxy | 3 | +R, -I (activating) | Moderate | Directs electrophilic substitution to positions 4 and 6. |
| Carboxylic Acid | 1 | -I, -R (deactivating) | Moderate | Deactivates the ring towards electrophilic substitution. |
Design and Synthesis of Novel Polycyclic and Heterocyclic Systems Incorporating the Benzyloxy-Dichlorobenzoic Acid Unit
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and heterocyclic systems. Various synthetic strategies can be envisioned that utilize the functional groups present in the molecule.
One potential approach involves intramolecular cyclization reactions. For example, if the benzyloxy group is replaced with a suitably functionalized side chain, intramolecular Friedel-Crafts acylation could lead to the formation of a fused ring system. The carboxylic acid could be converted to an acid chloride, which could then acylate the aromatic ring of the benzyl (B1604629) ether under Lewis acid catalysis.
Furthermore, the dichlorinated aromatic ring is a candidate for transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could be employed to introduce new carbon-carbon bonds at the chloro-substituted positions, although the steric hindrance from the adjacent carboxylic acid and benzyloxy group might pose a challenge. These cross-coupling reactions could be used to construct biaryl systems or to annulate additional rings onto the core structure.
The synthesis of heterocyclic rings can also be achieved. For example, reaction of the carboxylic acid with a binucleophile, such as an ortho-phenylenediamine, could lead to the formation of a benzimidazole ring. Similarly, reaction with hydrazine derivatives could yield pyridazinone or other nitrogen-containing heterocycles. The development of efficient strategies for constructing designed polycyclic systems is a significant area of organic synthesis. organic-chemistry.org
Development of Stereoselective Synthetic Methodologies for Chiral Analogues
The introduction of chirality into the this compound scaffold can lead to analogues with specific three-dimensional structures, which is often crucial for biological activity. Stereoselective synthetic methodologies can be developed to control the formation of chiral centers or to synthesize atropisomers.
If the benzyl group of the benzyloxy ether is substituted with a chiral auxiliary, diastereoselective reactions could be performed on the scaffold. For instance, an asymmetric reduction of a ketone introduced onto the aromatic ring could be influenced by the chiral auxiliary, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Another approach is to introduce a chiral center via asymmetric catalysis. For example, a chiral catalyst could be used to control the stereochemical outcome of a reaction at a prochiral center within a derivative of the parent molecule. The stereoselective synthesis of axially chiral compounds is an area of active research, and methods such as palladium-catalyzed asymmetric C-H activation could potentially be adapted to create atropisomeric analogues of the target scaffold. nih.gov
Structure-Reactivity Relationship Studies of Synthesized Analogues
The systematic synthesis of a library of analogues based on the this compound scaffold allows for the investigation of structure-reactivity relationships. By modifying the substituents on the aromatic ring, the nature of the ester or amide linkage, or the stereochemistry of the molecule, one can systematically probe how these structural changes affect the chemical reactivity and, by extension, the biological activity of the compounds.
For example, varying the electronic nature of the substituents on the aromatic ring will alter the pKa of the carboxylic acid and the electron density of the ring, thereby influencing reaction rates and equilibrium positions. The acidity of substituted benzoic acids is a well-studied phenomenon, and these principles can be applied to predict the reactivity of new analogues. libretexts.orgopenstax.org
The steric bulk of the substituents will also play a crucial role. Increasing the size of the groups flanking the carboxylic acid will likely decrease the rate of reactions at this position due to increased steric hindrance.
By correlating the observed reactivity of the synthesized analogues with their structural features, quantitative structure-reactivity relationships (QSRRs) can be developed. These models can then be used to predict the properties of yet unsynthesized compounds, guiding the design of future analogues with desired chemical and biological profiles.
Applications of 3 Benzyloxy 2,6 Dichlorobenzoic Acid As a Versatile Synthetic Building Block and Chemical Scaffold
Utilization in the Construction of Complex Organic Molecules
The structure of 3-(benzyloxy)-2,6-dichlorobenzoic acid makes it a valuable starting material for the synthesis of more complex organic molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis, allowing for the construction of larger, more intricate molecular architectures. For instance, the conversion of a related compound, 2,6-dichlorobenzaldehyde, to 2,6-dichlorobenzoyl chloride is a key step in the synthesis of various derivatives. beilstein-journals.orggoogle.com This highlights the reactivity of the carboxyl-related functional groups on a dichlorinated benzene (B151609) ring.
Furthermore, the presence of the benzyloxy group offers a handle for further modification or for influencing the stereochemical outcome of reactions. The benzyl (B1604629) group can be removed under specific conditions to reveal a hydroxyl group, which can then be used for subsequent chemical transformations. This protecting group strategy is a cornerstone of modern organic synthesis, enabling the selective reaction of different parts of a complex molecule.
The dichlorinated aromatic ring also provides sites for cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Although the steric hindrance from the adjacent substituents might pose challenges, modern catalytic systems are increasingly capable of facilitating such transformations on sterically demanding substrates. chemicalbook.com
Role as an Intermediate in the Development of Agrochemical Research Compounds
Dichlorobenzoic acid derivatives have a well-established history in the agrochemical industry. For example, 2,6-dichlorobenzoic acid is a known metabolite of the herbicide dichlobenil. nih.gov Additionally, 3,5-dichlorobenzoic acid is recognized as a herbicide and a metabolite. nih.gov The structural similarity of this compound to these known agrochemicals suggests its potential as an intermediate in the development of new plant protection agents.
The synthesis of various dichlorobenzoic acid derivatives for phytotoxic activity has been an area of research, indicating the importance of this chemical class in agrochemistry. nih.gov By modifying the core structure of this compound, for instance by altering the substituents on the phenyl ring or by transforming the carboxylic acid group, researchers could potentially develop new compounds with desired herbicidal or pesticidal properties. The benzyloxy group, in particular, could be explored for its impact on the compound's uptake, transport, and mode of action within the target organism.
Contributions to Material Science Research, e.g., Precursors for Polymers or Supramolecular Assemblies
The rigid structure and potential for intermolecular interactions make this compound an interesting candidate for applications in material science. Benzoic acid derivatives are known to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.netnih.gov The carboxylic acid moiety of this compound can participate in hydrogen bonding to form dimers or extended networks.
Moreover, the chlorine atoms can engage in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. mdpi.comnih.gov The aromatic rings can also participate in π-π stacking interactions, further contributing to the stability and structure of the resulting assemblies. mdpi.comnih.gov These self-assembly properties could be harnessed to create novel polymers, liquid crystals, or other functional materials with tailored optical or electronic properties. For example, studies on 3,5-dichlorobenzoic acid have demonstrated its use in the formation of rare-earth containing molecular materials with interesting luminescence and magnetic properties. nih.gov
Application in the Synthesis of Ligands for Catalytic Systems
The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound provides a framework that could be elaborated into novel ligands for transition metal catalysts. The carboxylic acid group can be converted into an amide or ester bearing a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle.
The steric bulk provided by the benzyloxy group and the two chlorine atoms could influence the coordination geometry around the metal center, potentially leading to catalysts with enhanced selectivity or activity. Sterically demanding ligands are known to be effective in promoting challenging cross-coupling reactions. chemicalbook.com The electronic properties of the ligand, which can be tuned by the substituents on the aromatic ring, also play a critical role in the performance of the catalyst.
Utility in the Chemical Synthesis of Probes for Interrogating Biological Systems
Chemical probes are essential tools for studying biological processes in their native environment. beilstein-journals.orgrsc.org These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, and report on their presence or activity. The development of such probes often involves the synthesis of a core scaffold that can be functionalized with reporter groups (e.g., fluorophores) and reactive groups for target engagement.
This compound could serve as a scaffold for the synthesis of chemical probes. The carboxylic acid provides a convenient point for attaching linkers and reporter moieties. The dichlorinated and benzyloxy-substituted aromatic ring can be tailored to achieve desired binding affinity and selectivity for a particular biological target. The design of bifunctional probes that can induce protein-protein interactions is a rapidly growing area of chemical biology, and scaffolds like this compound could be valuable in this context. rsc.org
Computational and Theoretical Investigations of 3 Benzyloxy 2,6 Dichlorobenzoic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure, Molecular Conformation, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic properties and spatial arrangement of 3-(Benzyloxy)-2,6-dichlorobenzoic acid. purdue.edu Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to perform geometry optimization, finding the most stable, lowest-energy conformation of the molecule. researchgate.net
For the parent compound, 2,6-dichlorobenzoic acid, studies have shown that the carboxyl group is oriented nearly perpendicular to the benzene (B151609) ring, a conformation driven by the steric hindrance from the two ortho-chloro substituents. researchgate.net In this compound, the addition of the flexible benzyloxy group introduces further conformational possibilities. DFT calculations can determine the precise dihedral angles between the phenyl rings and the orientation of the ether linkage and carboxyl group to identify the global minimum energy structure.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.3347 eV, indicating significant stability. rri.res.in Molecular Electrostatic Potential (MEP) maps can also be generated to predict sites for electrophilic and nucleophilic attack by visualizing electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net
Table 1: Representative Electronic Properties Calculated via DFT for a Benzyloxy-Substituted Carboxylic Acid Note: Data is representative of values obtained for structurally similar compounds, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, as direct computational studies on this compound are not prominently available. rri.res.in
| Parameter | Description | Typical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0814 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.7466 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.3347 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.0814 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.7466 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution (ΔE/2) | 2.1673 eV |
| Electrophilicity Index (ω) | Capacity to accept electrons | 3.534 eV |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions
While quantum calculations provide a static picture of the minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. ajchem-a.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of flexible molecules like this compound. nih.gov
By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal the accessible rotational states of the benzyloxy group relative to the dichlorophenyl ring and the rotation around the carboxyl group. rsc.org Analysis of the simulation trajectory can identify the most populated conformations and the energy barriers between them. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated. ajchem-a.com RMSD tracks the deviation of the molecule's structure from its initial state over time, indicating conformational stability, while RMSF highlights the flexibility of specific atoms or functional groups. For this compound, higher RMSF values would be expected for the atoms in the benzyloxy moiety, reflecting its greater conformational freedom compared to the rigid dichlorobenzoic acid core.
Hirshfeld Surface Analysis for the Examination of Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. rri.res.in
The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. rri.res.in
From the Hirshfeld surface, two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). rri.res.innih.gov These plots allow for the quantitative breakdown of different types of interactions. For substituted benzoic acids, the most significant contributions to crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts. nih.govrri.res.in In the crystal structure of a related pyridazinone derivative with a 2,6-dichlorobenzyl group, H···H contacts accounted for 37.9% of all interactions, followed by C···H (18.7%) and Cl···H (16.4%). researchgate.net
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The following data is representative of a similar molecule, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, and illustrates the typical interactions that would be quantified for this compound. nih.govrri.res.in
| Contact Type | Contribution to Crystal Packing (%) |
|---|---|
| H···H | 39.7% |
| C···H / H···C | 39.0% |
| O···H / H···O | 18.0% |
| Other | 3.3% |
Computational Prediction of Chemical Reactivity and Elucidation of Reaction Pathways
The results from quantum chemical calculations are instrumental in predicting the chemical reactivity of this compound. nih.gov The energies and distributions of the HOMO and LUMO orbitals indicate the likely sites for electron donation and acceptance, respectively. For instance, the regions with the highest HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. nih.gov
The Molecular Electrostatic Potential (MEP) surface provides a more intuitive guide to reactivity. The negative potential regions, typically around the oxygen atoms of the carboxyl group and the ether linkage, are attractive to electrophiles. Conversely, the positive potential regions, often associated with hydrogen atoms, are sites for nucleophilic interaction. researchgate.net
These computational descriptors can be used to elucidate potential reaction pathways. By calculating the transition state energies for a proposed reaction, chemists can determine the activation energy and predict the feasibility and kinetics of the transformation. This approach is valuable for understanding mechanisms of esterification, amide bond formation, or electrophilic aromatic substitution on either of the phenyl rings. Modern computational tools can even assist in retrosynthesis and the prediction of reaction outcomes. csmres.co.uk
In Silico Design and Virtual Screening for Novel Derivative Structures
The structure of this compound can serve as a scaffold for the in silico design of novel derivatives with potentially enhanced biological or material properties. This process begins by creating a virtual library of compounds by computationally modifying the parent structure—for example, by adding different substituents to the phenyl rings or altering the linker.
Once a library is generated, virtual screening techniques can be employed to rapidly assess the potential of these derivatives for a specific purpose, such as inhibiting a biological target. researchgate.net Pharmacophore-based screening, for instance, identifies molecules that possess the key three-dimensional arrangement of features required for biological activity. scirp.org Subsequently, molecular docking can be used to predict the binding mode and affinity of these derivatives within the active site of a target protein. nih.gov This hierarchical screening approach allows researchers to prioritize a smaller, more promising set of candidate molecules for chemical synthesis and experimental testing, significantly accelerating the discovery process. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 3 Benzyloxy 2,6 Dichlorobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 3-(Benzyloxy)-2,6-dichlorobenzoic acid, a complete structural map can be assembled from ¹H and ¹³C NMR spectra. The expected chemical shifts (δ) are predicted based on the analysis of the 2,6-dichlorobenzoic acid moiety and the attached benzyloxy group.
¹H NMR: The proton spectrum would display distinct signals for each unique proton. The protons on the dichlorinated benzene (B151609) ring are expected in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The two protons on the methylene (B1212753) bridge of the benzyloxy group (-O-CH₂-Ph) are anticipated to appear as a characteristic singlet around 5.1 ppm. The five protons of the benzyl (B1604629) group's own phenyl ring would typically resonate between 7.3 and 7.5 ppm. libretexts.org The acidic proton of the carboxylic acid group would appear as a broad singlet, often far downfield (>10 ppm), and its position can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum provides a count of the unique carbon atoms. The aromatic carbons of the dichlorinated ring absorb in the 120-150 ppm range. libretexts.org The presence of electron-withdrawing chlorine atoms and the electron-donating benzyloxy group would influence the specific shifts of the substituted carbons (C-1, C-2, C-3, C-6). The carbonyl carbon of the carboxylic acid is typically found significantly downfield, around 165-170 ppm. For the benzyloxy group, the methylene carbon (-O-C H₂-Ph) is expected around 70-75 ppm, while its phenyl carbons would also appear in the 127-136 ppm range.
| Atom Type | Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Dichlorophenyl Ring (H-4, H-5) | 7.1 - 7.4 | 128 - 132 |
| Methylene CH₂ | Benzylic (-O-CH₂-Ph) | ~ 5.1 | ~ 71 |
| Aromatic CH | Benzyl Ring (5H) | 7.3 - 7.5 | 127 - 129 |
| Carboxylic Acid OH | -COOH | > 10 (broad) | - |
| Quaternary Carbon | C-1 (-COOH) | - | ~ 133 |
| Quaternary Carbon | C-2, C-6 (-Cl) | - | ~ 135 |
| Quaternary Carbon | C-3 (-O-CH₂Ph) | - | ~ 155 |
| Quaternary Carbon | Carbonyl (-COOH) | - | ~ 166 |
| Quaternary Carbon | Benzylic C-ipso | - | ~ 136 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns.
For this compound (C₁₄H₁₀Cl₂O₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 296.0007 g/mol . The electron ionization (EI) mass spectrum would be expected to show a characteristic molecular ion peak ([M]⁺) at m/z 296, accompanied by isotopic peaks at m/z 298 and 300 due to the presence of two chlorine atoms ([³⁵Cl]₂ vs. [³⁵Cl³⁷Cl] vs. [³⁷Cl]₂).
Key fragmentation pathways would include:
Loss of the benzyl group: A prominent peak would be expected at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺. This is a hallmark fragmentation for benzyl ethers.
Alpha-cleavage: Cleavage of the C-O bond would result in the formation of a 2,6-dichloro-3-hydroxybenzoic acid radical cation or related fragments.
Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) or the COOH radical (45 Da) from the molecular ion or subsequent fragments is also a probable pathway.
Infrared (IR) and Raman Spectroscopy for the Identification of Functional Groups and Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.
The IR spectrum of this compound would be a composite of the signals from its constituent parts. An ATR/FT-IR spectrum of the parent 2,6-dichlorobenzoic acid shows the key vibrations associated with the carboxylic acid and the chlorinated ring. researchgate.net The addition of the benzyloxy group introduces several new characteristic bands.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~ 3030 | C-H stretch | Aromatic Rings |
| ~ 2940 | C-H stretch | Methylene (-CH₂-) |
| ~ 1700 | C=O stretch | Carboxylic Acid |
| ~ 1600, 1580, 1450 | C=C stretch | Aromatic Rings |
| ~ 1250 (asymmetric) | Ar-O-C stretch | Aryl Ether |
| ~ 1050 (symmetric) | Ar-O-C stretch | Aryl Ether |
| 800 - 600 | C-Cl stretch | Aryl Chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and chromophores.
This compound contains two primary chromophores: the benzyloxy group and the 2,6-dichlorobenzoyl system. Both benzene rings are capable of undergoing π → π* electronic transitions. Based on studies of 2,6-dichlorobenzoic acid, absorption maxima (λmax) are expected in the ultraviolet region. psu.eduscience-softcon.de The presence of the carboxylic acid and chlorine substituents on one ring, and the ether linkage on the other, will influence the precise energy of these transitions. The spectrum would likely show multiple absorption bands below 300 nm, characteristic of substituted benzene derivatives.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.
While a crystal structure for this compound is not publicly documented, the structure of its parent compound, 2,6-dichlorobenzoic acid, has been solved. researchgate.net It crystallizes in the triclinic space group P-1 and features a key structural motif: the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netmdpi.com A notable feature of the 2,6-dichloro isomer is that the carboxylic acid group is twisted to be nearly perpendicular to the plane of the benzene ring, a consequence of the steric hindrance from the two ortho chlorine atoms. researchgate.net
The introduction of a large, flexible benzyloxy group at the 3-position would have a profound impact on this crystal packing. It is highly probable that the steric bulk of the benzyloxy group would prevent the formation of the simple centrosymmetric dimer observed in the parent compound. This would necessitate a completely different packing arrangement, likely resulting in a different space group and unit cell parameters.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2678(9) |
| b (Å) | 9.8543(8) |
| c (Å) | 11.8290(11) |
| α (°) | 95.000(7) |
| β (°) | 104.262(10) |
| γ (°) | 102.128(8) |
| Volume (ų) | 792.85(15) |
| Z (molecules/unit cell) | 4 |
Emerging Trends and Future Directions in 3 Benzyloxy 2,6 Dichlorobenzoic Acid Research
Innovation in Novel and Efficient Synthetic Routes for the Compound
The development of efficient and scalable synthetic pathways is the gateway to unlocking the potential of any novel compound. For 3-(Benzyloxy)-2,6-dichlorobenzoic acid, future research will likely focus on moving beyond traditional, multi-step procedures to more streamlined and atom-economical methods. Innovations will likely draw from established syntheses of related dichlorinated benzoic acids.
For instance, the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) often starts from materials like 2,5-dichloroanisole, which undergoes formylation and subsequent oxidation. google.com Other routes involve the carboxylation of a phenol (B47542) derivative under high pressure or the catalytic debromination of a brominated precursor followed by oxidation. google.comgoogle.com The synthesis of 2,6-dichlorobenzoic acid itself can be achieved through the chlorination of 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. google.com
Future synthetic strategies for this compound could involve:
Late-stage C-H activation/functionalization: Directly introducing the benzyloxy group onto a pre-formed 2,6-dichlorobenzoic acid scaffold, or carboxylating a 3-benzyloxy-1,5-dichlorobenzene precursor.
Convergent synthesis: Coupling a suitably functionalized dichlorinated benzene (B151609) ring with a benzyloxy-containing fragment.
Flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, particularly for potentially hazardous steps like chlorination or nitration/reduction sequences common in the synthesis of similar molecules. researchgate.netresearchgate.net
| Synthetic Precursor Class | General Transformation Sequence | Potential Advantages | Relevant Analogs | Citations |
| Dichloroanilines | Diazotization → Sandmeyer Reaction (or similar) → Oxidation | Readily available starting materials. | 2,3-Dichlorobenzoic acid | chemicalbook.comchemicalbook.com |
| Dichlorotoluenes | Side-chain halogenation → Hydrolysis / Oxidation | Direct route from common feedstocks. | 2,6-Dichlorobenzal chloride | google.com |
| Dichlorobenzonitriles | Nitration → Reduction → Diazotization → Chlorination → Hydrolysis | High yields and regioselectivity. | 2,4-Dichloro-3,5-difluorobenzoic acid | researchgate.net |
| Halogenated Benzyl (B1604629) Alcohols | Catalytic Dehalogenation → Methylation → Oxidation | High selectivity under specific catalytic conditions. | 2-Methoxy-3,6-dichloro-benzoic acid | google.comgoogle.com |
Exploration of Untapped Chemical Reactivity and Selective Transformations
The chemical personality of this compound is defined by its three key functional groups. Future research will aim to selectively manipulate these sites to generate diverse molecular architectures.
Carboxylic Acid Group: This is the most reactive handle for transformations. Its conversion to a highly reactive acyl chloride would enable a variety of subsequent reactions, such as esterification and amidation, to create libraries of new derivatives.
Dichlorinated Aromatic Ring: The chlorine atoms activate the ring for certain nucleophilic aromatic substitution reactions, although the steric hindrance from the adjacent substituents presents a significant challenge and an opportunity for developing highly selective catalysts.
Benzyloxy Group: The ether linkage is generally stable, but the benzyl group can be selectively cleaved under hydrogenolysis conditions (e.g., using H₂ and a palladium catalyst). This deprotection strategy would unmask a phenol, providing another site for further functionalization.
| Functional Group | Potential Transformation | Reagents/Conditions | Resulting Moiety |
| Carboxylic Acid | Amide Coupling | Activating agents (e.g., HATU, EDC), Amines | Amide |
| Carboxylic Acid | Esterification | Alcohols, Acid catalyst or coupling agent | Ester |
| Carboxylic Acid | Reduction | Boranes (e.g., BH₃·THF) | Benzyl alcohol |
| Benzyloxy Group | Debenzylation (Cleavage) | H₂, Pd/C | Phenol |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles, High temperature/pressure | Substituted phenyl ring |
Advanced Applications in Interdisciplinary Chemical Research Domains
The structural motifs within this compound suggest potential applications in several interdisciplinary fields. Future investigations will focus on synthesizing and screening the compound and its derivatives for biological activity and novel material properties.
Agrochemicals: Dichlorobenzoic acids are foundational structures in the herbicide industry, with Dicamba being a prominent example. google.com The specific substitution pattern of this compound could be explored for novel herbicidal or fungicidal properties.
Medicinal Chemistry: The benzyloxy pharmacophore is present in numerous biologically active molecules, including potent and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for neurodegenerative diseases. nih.gov Furthermore, other dichlorobenzoic acid isomers serve as key intermediates for pharmaceuticals; for example, 2,3-dichlorobenzoic acid is a precursor to the antiepileptic drug Lamotrigine. chemicalbook.com This suggests that derivatives of the title compound could be valuable scaffolds for drug discovery.
Materials Science: Halogenated organic acids can be used as building blocks for metal-organic frameworks (MOFs), liquid crystals, or specialty polymers. The rigidity of the dichlorinated ring combined with the flexibility of the benzyloxy group could lead to materials with unique thermal or photophysical properties.
Integration of Machine Learning and Artificial Intelligence in Chemical Discovery and Optimization
The path from a molecular concept to a functional product can be significantly shortened through the use of computational tools. For a novel compound like this compound, AI and machine learning can play a pivotal role.
Synthetic Route Prediction: AI algorithms can analyze vast databases of chemical reactions to propose the most efficient and cost-effective synthetic pathways, potentially identifying non-intuitive routes that a human chemist might overlook.
Property Prediction: Machine learning models can be trained to predict a wide range of properties, including solubility, melting point, spectral characteristics, and even potential biological activity or toxicity, based solely on the molecular structure. This allows for the in silico screening of virtual libraries of derivatives before committing resources to their synthesis.
Reaction Optimization: AI can be used to design and execute experiments to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) far more rapidly than traditional one-variable-at-a-time methods, leading to higher yields and purity. researchgate.net
Identification of Open Research Questions and Priorities for Future Investigation
The study of this compound is at an early stage, and numerous fundamental questions remain unanswered. Addressing these will be a priority for future research.
Optimized Synthesis: What is the most efficient, scalable, and environmentally benign synthesis for this specific isomer? Can a one-pot synthesis be developed?
Definitive Physicochemical Properties: A full characterization of its properties, including its pKa, solubility in various solvents, and solid-state crystal structure, is needed. nih.gov
Reactivity Profile: How does the interplay of the sterically hindered dichlorinated ring and the benzyloxy group influence the reactivity of the carboxylic acid compared to simpler analogs?
Biological Activity Spectrum: Does the compound or its simple derivatives exhibit significant herbicidal, insecticidal, antifungal, or pharmaceutical activity? The structural similarity to MAO-B inhibitors and herbicide precursors makes this a critical area for screening. google.comnih.gov
Metabolic and Degradation Pathways: If considered for agrochemical or pharmaceutical use, understanding how the compound is metabolized by organisms and degraded in the environment is crucial.
Potential as a Monomer/Ligand: Can this molecule serve as a functional building block for creating advanced polymers or metal-organic frameworks with novel properties?
Answering these questions will provide the foundational knowledge required to determine if this compound is simply a chemical curiosity or a valuable new platform for technological and scientific innovation.
Q & A
Q. What mechanistic insights can be gained from its role in epoxidation vs. dihydroxylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
